molecular formula C23H23NO5 B11815772 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid

Cat. No.: B11815772
M. Wt: 393.4 g/mol
InChI Key: COJCHCSZTRLEQV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid typically involves the protection of an amino acid with the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.

    Biology: Employed in the synthesis of biologically active peptides and proteins.

    Medicine: Utilized in drug development for the synthesis of peptide-based therapeutics.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid involves the protection of the amino group in peptides. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection during peptide synthesis. This selective protection and deprotection enable the stepwise assembly of peptides with high precision .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-7-carboxylic acid
  • 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

Uniqueness

The uniqueness of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid lies in its spirocyclic structure, which imparts stability and reactivity. This makes it particularly useful in peptide synthesis, where selective protection and deprotection are crucial .

Properties

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-3-carboxylic acid

InChI

InChI=1S/C23H23NO5/c25-21(26)20-23(9-11-28-12-10-23)14-24(20)22(27)29-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20H,9-14H2,(H,25,26)

InChI Key

COJCHCSZTRLEQV-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CN(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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